(2,4,5-Trimethoxyphenyl)methanamine

Übersicht

Beschreibung

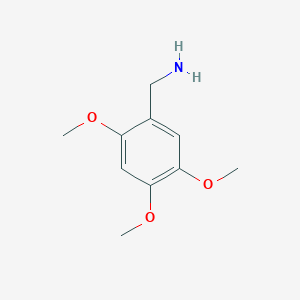

(2,4,5-Trimethoxyphenyl)methanamine (CAS: 42365-70-8) is a substituted benzylamine derivative featuring a methanamine group (-CH2NH2) attached to a phenyl ring substituted with methoxy groups at the 2-, 4-, and 5-positions. Its molecular formula is C10H15NO3, with a molecular weight of 197.23 g/mol (hydrochloride salt: 233.69 g/mol) .

The compound’s pharmacological profile remains understudied, but its structural analogs, such as trimethoxyamphetamines (TMAs), exhibit psychoactive properties due to interactions with serotonin receptors . Notably, this compound is distinct from phenethylamine derivatives (e.g., 2C-O) due to its shorter alkyl chain between the aromatic ring and amine group, which may reduce central nervous system (CNS) penetration .

Vorbereitungsmethoden

Reductive Amination of 2,4,5-Trimethoxybenzaldehyde

Reductive amination is the most widely reported method for synthesizing (2,4,5-trimethoxyphenyl)methanamine. This one-pot approach involves the condensation of 2,4,5-trimethoxybenzaldehyde with methylamine or ammonia, followed by reduction of the intermediate imine.

Reaction Scheme:

3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Key Conditions and Results:

-

Catalyst/Reductant: Sodium cyanoborohydride (NaBHCN) in methanol at 25°C .

-

Advantages: High selectivity, avoids overalkylation.

-

Industrial Adaptation: Zirconium-based catalysts (e.g., ZrO) enable continuous-flow systems with 95% yield under H pressure .

Gabriel Synthesis via Alkylation of Phthalimide

The Gabriel synthesis provides a two-step route involving alkylation of potassium phthalimide followed by deprotection.

Reaction Scheme:

-

Alkylation:

-

Deprotection:

2\text{N-NH}2} \text{this compound}

Key Conditions and Results:

-

Challenges: Requires pure benzyl bromide intermediate, which may necessitate additional purification steps.

Hofmann Rearrangement of 2,4,5-Trimethoxyphenylacetamide

The Hofmann rearrangement converts primary amides to amines via intermediate isocyanates.

Reaction Scheme:

Key Conditions and Results:

-

Limitations: Hazardous bromine handling and byproduct formation.

Curtius Reaction via Acyl Azide Intermediate

The Curtius reaction involves thermal decomposition of an acyl azide to an isocyanate, followed by hydrolysis.

Reaction Scheme:

-

Acyl Azide Formation:

-

Rearrangement and Hydrolysis:

Key Conditions and Results:

-

Drawbacks: Low yields due to competing side reactions.

Nitrile Reduction Using Lithium Aluminum Hydride

Reduction of 2,4,5-trimethoxybenzyl nitrile provides a straightforward route to the primary amine.

Reaction Scheme:

Key Conditions and Results:

-

Safety Note: LiAlH is highly reactive and requires strict moisture exclusion.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | 76–95 | Scalable, high selectivity | Requires specialized catalysts |

| Gabriel Synthesis | 68–75 | Avoids harsh conditions | Multi-step, intermediate purification |

| Hofmann Rearrangement | 60–70 | Utilizes stable amides | Hazardous reagents, low yield |

| Curtius Reaction | 50–65 | Applicable to aromatic substrates | Low efficiency, complex workup |

| Nitrile Reduction | 80–85 | Simple, high yield | Pyrophoric reductant, safety risks |

Analyse Chemischer Reaktionen

Types of Reactions: (2,4,5-Trimethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(2,4,5-Trimethoxyphenyl)methanamine serves as a versatile building block in organic synthesis. It can be synthesized through several methods, including Friedel-Crafts reactions and coupling reactions involving Grignard reagents. These synthetic routes enable the generation of various derivatives that may exhibit enhanced biological properties or novel functionalities.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds derived from this structure demonstrated IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization .

Interaction with Biological Targets

The compound has been shown to interact with multiple biological targets. For example, computational docking studies suggest that it binds effectively to the colchicine binding site on tubulin, which is crucial for its antitumor activity . This interaction disrupts microtubule dynamics, leading to mitotic catastrophe in cancer cells.

Material Science Applications

Beyond biological applications, this compound is also explored in material science. Its derivatives are being investigated for their potential use in developing new materials with specific electronic or optical properties due to the presence of methoxy groups that can influence charge transfer and conductivity .

Case Studies and Research Findings

Wirkmechanismus

(2,4,5-Trimethoxyphenyl)methanamine can be compared with other similar compounds, such as:

2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.

3,4,5-Trimethoxyphenyl)methanamine: Another isomer with different substitution patterns on the benzene ring, leading to variations in biological activity.

Uniqueness:

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Variants

(2,4,6-Trimethoxyphenyl)methanamine

- CAS : 77648-20-5

- Molecular Formula: C10H15NO3

- Molecular Weight : 197.23 g/mol

- Key Differences :

(3,4,5-Trimethoxyphenyl)methanamine

- CAS : 18638-99-8

- Molecular Formula: C10H15NO3

- Molecular Weight : 197.24 g/mol

- Key Differences: Methoxy groups at 3-, 4-, 5-positions, creating a para-substituted analog. Hazards: Causes severe skin burns and eye damage (GHS Danger) .

Phenethylamine Analogs

2-(2,4,5-Trimethoxyphenyl)ethanamine (2C-O)

- CAS : 3166-78-7

- Molecular Formula: C11H17NO3

- Molecular Weight : 211.26 g/mol

- Key Differences :

3,4,5-Trimethoxyamphetamine (TMA-2)

- CAS : 1082-88-8

- Molecular Formula: C12H19NO3

- Molecular Weight : 225.29 g/mol

- Key Differences: Methyl group on the amine nitrogen enhances lipophilicity and CNS penetration. Classified as a Schedule I hallucinogen with a melting point of 188.5–189.5°C (hydrochloride) .

Data Table: Comparative Analysis

| Compound | Methoxy Positions | Molecular Formula | Molecular Weight (g/mol) | Key Hazards/Effects | CAS Number |

|---|---|---|---|---|---|

| (2,4,5-Trimethoxyphenyl)methanamine | 2,4,5 | C10H15NO3 | 197.23 | Limited data | 42365-70-8 (HCl) |

| (2,4,6-Trimethoxyphenyl)methanamine | 2,4,6 | C10H15NO3 | 197.23 | Acute toxicity, skin/eye irritation | 77648-20-5 |

| (3,4,5-Trimethoxyphenyl)methanamine | 3,4,5 | C10H15NO3 | 197.24 | Severe skin/eye damage | 18638-99-8 |

| 2C-O | 2,4,5 | C11H17NO3 | 211.26 | Mescaline potentiator | 3166-78-7 |

| TMA-2 | 2,4,5 | C12H19NO3 | 225.29 | Hallucinogenic (Schedule I) | 1082-88-8 |

Research Findings and Implications

Structural Stability : The 2,4,5-trimethoxy substitution in the target compound may confer conformational rigidity compared to 2,4,6-isomers, as seen in α-Asarone trimer structures stabilized by C-H···O hydrogen bonds .

Toxicity Profile : The 2,4,6-isomer’s higher acute toxicity (Category 4 oral) compared to the 3,4,5-isomer (Category 1 eye damage) highlights the impact of substituent positioning on hazard classification .

Biologische Aktivität

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with significant biological activity. Its molecular formula is C10H15NO3, and it has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- Tubulin Inhibition : The compound effectively inhibits tubulin polymerization by binding to the colchicine binding site on the αβ-tubulin heterodimer. This inhibition disrupts mitosis and induces apoptosis in cancer cells.

- Protein Interactions : It interacts with several proteins such as:

- Heat Shock Protein 90 (Hsp90)

- Thioredoxin Reductase (TrxR)

- Histone Lysine-Specific Demethylase 1 (HLSD1)

- Activin Receptor-Like Kinase-2 (ALK2)

- P-Glycoprotein (P-gp)

- Platelet-Derived Growth Factor Receptor β

These interactions can lead to altered cellular signaling pathways and gene expression profiles.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Anti-Cancer Effects : Studies have demonstrated that this compound has potent anti-cancer effects against several human cancer cell lines. For instance, it shows significant growth inhibition in leukemia and non-small cell lung cancer lines with IC50 values in the nanomolar range .

- Anti-Microbial Activity : The compound also displays anti-bacterial properties against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, indicating its potential use in treating infectious diseases.

Research Findings

Several studies have focused on the efficacy of this compound:

- Case Study: Anti-Cancer Activity

- Case Study: Tubulin Destabilization

-

Case Study: Antimicrobial Properties

- In vitro studies showed that the compound had notable antimicrobial activity against various bacterial strains. Its mechanism involved disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Anti-Cancer | MCF-7 Breast Cancer Cells | <10 nM | Tubulin inhibition |

| K-562 Leukemia Cells | <10 nM | Apoptosis induction | |

| Anti-Microbial | Helicobacter pylori | Variable | Cell wall synthesis disruption |

| Mycobacterium tuberculosis | Variable | Metabolic pathway inhibition |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2,4,5-Trimethoxyphenyl)methanamine in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves and flame-retardant lab coats. Inspect gloves before use and employ proper removal techniques to avoid skin contact .

-

Ventilation : Work in a fume hood to prevent inhalation of vapors. Avoid electrostatic discharge by grounding equipment .

-

Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Ensure containers are upright to prevent leaks .

-

Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

-

First Aid : For skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Hazard Type Precautionary Measures Skin Contact Nitrile gloves, lab coat Inhalation Fume hood, respiratory mask Storage Refrigerated, airtight container

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Reductive Amination : React 2,4,5-trimethoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 hrs). Monitor progress via TLC (eluent: ethyl acetate/hexane 1:3) .

- Nitro Reduction : Reduce 2,4,5-trimethoxynitrobenzene using H₂/Pd-C in ethanol. Purify via column chromatography (silica gel, dichloromethane/methanol 9:1) .

- Yield Optimization : Adjust reaction pH to 6–7 for reductive amination to minimize byproducts. Use anhydrous solvents to prevent hydrolysis .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR (CDCl₃) : Expect aromatic proton signals at δ 6.5–7.0 ppm (3H, singlet for methoxy groups) and a benzylic CH₂NH₂ peak at δ 3.2–3.8 ppm .

- ¹³C NMR : Methoxy carbons at δ 55–60 ppm, aromatic carbons at δ 105–150 ppm .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm). Expected molecular ion [M+H]⁺ at m/z 197. Confirm fragmentation patterns (e.g., loss of –NH₂ group at m/z 180) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodological Answer :

-

Disorder in Methoxy Groups : Use SHELXL (version 2018/3) with restraints for planar methoxy groups. Apply ISOR and DELU constraints to mitigate thermal motion artifacts .

-

Hydrogen Bonding Networks : Perform Hirshfeld surface analysis (CrystalExplorer) to map interactions. Refine H-atom positions using riding models .

-

Twinned Crystals : Test for twinning via PLATON’s TWINABS. Apply twin law matrices (e.g., -h, -k, l) during refinement .

Refinement Parameter SHELXL Instruction Methoxy Restraints AFIX 137Twin Law TWIN -1 0 0 0 -1 0 0 0 1

Q. How does the substitution pattern (2,4,5-trimethoxy) influence the compound’s pharmacological activity compared to analogs?

- Methodological Answer :

- SAR Studies : Compare binding affinity to serotonin receptors (5-HT₂A) using radioligand assays. Synthesize analogs (e.g., 2,4,6-trimethoxy or 3,4,5-trimethoxy) and measure EC₅₀ values .

- Molecular Dynamics : Simulate docking (AutoDock Vina) with receptor PDB 6WGT. The 2,4,5-substitution may enhance π-stacking due to electron-rich methoxy groups .

- In Vivo Potentiation : Pre-treat animal models with this compound (1 mg/kg) 45 min before mescaline. Monitor locomotor activity changes .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- Microcosm Studies : Expose aquatic organisms (Daphnia magna) to 0.1–10 ppm concentrations. Measure LC₅₀ and bioconcentration factors (BCF) over 48 hrs .

- Soil Mobility : Use OECD Guideline 121. Apply compound to soil columns and analyze leachate via HPLC-UV. Correlate mobility with log Kow .

- Degradation Pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) studies. Identify metabolites via LC-QTOF-MS .

Q. What experimental strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Sample at 0, 24, and 72 hrs. Quantify degradation via UPLC-PDA .

- Stabilization Techniques : Use cyclodextrin inclusion complexes (e.g., β-CD) to protect the amine group. Characterize complexes via FTIR (N–H stretch at 3300 cm⁻¹) .

- Oxidation Prevention : Add antioxidants (0.1% BHT) to storage solutions. Monitor peroxide formation with iodometric titration .

Q. Data Contradiction Analysis

- Conflicting Toxicity Data : While acute oral toxicity (H302) is reported , chronic effects remain unstudied. Resolve by conducting 28-day OECD 407 rodent studies.

- Divergent Synthetic Yields : Discrepancies in nitro reduction yields (40–70%) may stem from Pd-C catalyst activity. Standardize catalyst batches (5% Pd, Degussa type) .

Eigenschaften

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154584-98-2 | |

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.